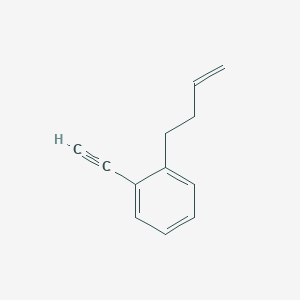![molecular formula C11H16OS2 B14261160 8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one CAS No. 219296-17-0](/img/structure/B14261160.png)
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one is a complex organic compound known for its unique bicyclic structure. This compound has garnered attention due to its potential applications in various fields, including chemistry and industry. Its structure features a sulfur atom within a bicyclic framework, which contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one can be achieved through an efficient one-pot procedure. This method involves the reaction of acetone with formaldehyde, sodium sulfide, and sodium methanethiolate at 80°C for 32 hours . The yield of the target product from this reaction is approximately 52% . This synthetic route is notable for its use of accessible natural raw materials and its ability to produce a stable complex with gold(III) through extraction methods .
Chemical Reactions Analysis
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one undergoes various chemical reactions, primarily at the carbonyl group. Some of the notable reactions include:
Scientific Research Applications
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one has several scientific research applications:
Extraction of Metals: The compound has been studied for its ability to form stable complexes with metal ions, particularly gold(III), making it useful in hydrometallurgy for metal extraction and concentration.
Organic Synthesis: Its unique structure and reactivity make it a valuable intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Spectroscopic Studies: The compound’s interactions with metal ions can be studied using various spectroscopic techniques, providing insights into coordination chemistry.
Mechanism of Action
The mechanism of action of 8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one primarily involves its ability to form stable complexes with metal ions. The sulfur atom within the bicyclic structure acts as a ligand, coordinating with metal ions such as gold(III). This coordination can be analyzed using IR and NMR spectroscopy, which reveal the mode of interaction between the compound and the metal ion .
Comparison with Similar Compounds
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one can be compared with other sulfur-containing bicyclic compounds. Some similar compounds include:
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]nonan-6-ol: Formed by the reduction of the title compound.
Oximes of this compound: Formed by reaction with hydroxylamine hydrochloride.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions, which is not commonly observed in similar compounds .
Properties
CAS No. |
219296-17-0 |
|---|---|
Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
8-methyl-5-(methylsulfanylmethyl)-3-thiabicyclo[3.3.1]non-7-en-6-one |
InChI |
InChI=1S/C11H16OS2/c1-8-3-10(12)11(6-13-2)4-9(8)5-14-7-11/h3,9H,4-7H2,1-2H3 |
InChI Key |
SLSUKCXXFCZYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2(CC1CSC2)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


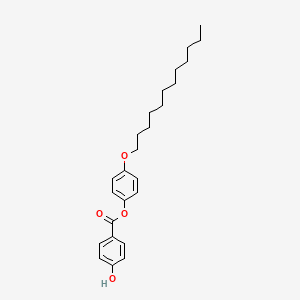
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
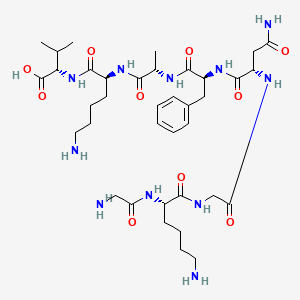
![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
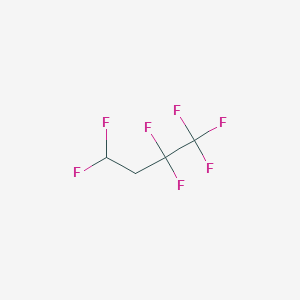
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
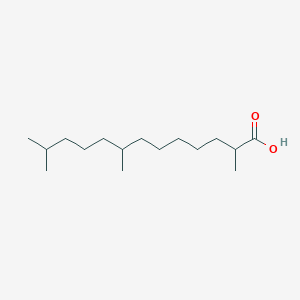
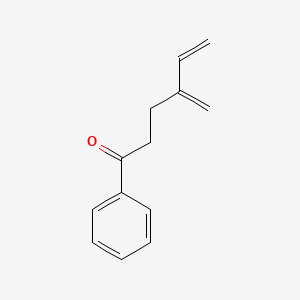

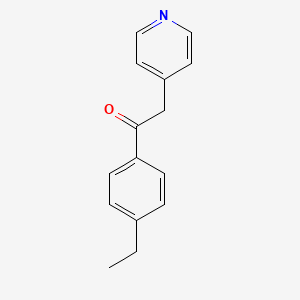
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
